(S)-(4-Fluorophenyl)oxirane
Overview
Description
(S)-(4-Fluorophenyl)oxirane, also known as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, is a synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and is utilized for the analysis of scalemic mixtures of amines. This compound is particularly versatile due to its ability to react with a variety of α-chiral primary and secondary amines through a regioselective ring-opening process .
Synthesis Analysis
The synthesis of (S)-(4-Fluorophenyl)oxirane involves starting from enantiomerically pure precursors. For instance, the synthesis of related compounds such as (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman begins with enantiomerically pure (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. This process results in a mixture of stereoisomers, which can be separated by column chromatography. Only one stereoisomer typically crystallizes, allowing for the determination of its absolute configuration .
Molecular Structure Analysis
The molecular structure of (S)-(4-Fluorophenyl)oxirane has been studied using X-ray crystallography in related compounds. For example, the crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol, was determined to be the R,S isomer after crystallization. This method allows researchers to assign absolute configurations to the stereoisomers obtained during synthesis .
Chemical Reactions Analysis
(S)-(4-Fluorophenyl)oxirane is known for its regioselective ring-opening reactions with α-chiral amines. The diastereomeric products formed from these reactions can be easily identified and quantified using techniques such as 19F, 1H, and 13C NMR, as well as HPLC. These characteristics make (S)-(4-Fluorophenyl)oxirane an effective reagent for the analysis of amines in various chemical reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (S)-(4-Fluorophenyl)oxirane are not detailed in the provided papers, the general properties of oxiranes include being reactive epoxides that can participate in various chemical transformations. The presence of a fluorine atom likely influences the reactivity and physical properties of the compound, such as its boiling point, solubility, and stability. The enantiopure nature of (S)-(4-Fluorophenyl)oxirane also suggests that it has specific optical properties, which can be crucial for its role in chiral resolution processes .
Scientific Research Applications
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is a synthetic, enantiopure chiral resolution reagent, useful for reacting with α-chiral primary and secondary amines. This compound, derivable from enantiopure (2S,3S)-phenylglycidol, allows for regioselective ring-opening reactions. Diastereomeric products formed can be efficiently identified and quantified using techniques like NMR and HPLC. This makes the fluorinated compound a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For example, 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane has been synthesized from 2,4'-difluorobenzophenone, showcasing its adaptability in producing complex fluorinated compounds (Meng Ling, 2006).
Versatile Fluorinated Chiron
The compound has also been noted for its role as a versatile fluorinated C4 chiron. This involves obtaining optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane with high d.e. by reacting diazomethane with optically pure 1-fluoro-3-(4-methylphenylsulphinyl)propan-2-one. The regio- and stereo-selective openings of the oxirane ring with selected nucleophiles lead to several useful derivatives (Arnone et al., 1992).
Antibacterial and Antifeedant Potentials
A study on synthesized ee (α S , β R ) biphenyl keto oxiranes revealed their significant antimicrobial and insect antifeedant activities. These oxiranes were characterized by spectral studies and evaluated for their biological activities, indicating the compound's potential in pharmaceutical and agricultural applications (Thirunarayanan & Vanangamudi, 2016).
Future Directions
Oxiranes have been increasingly exploited in various fields, including the synthesis of advanced polymeric materials and as structural components of U.S. Food and Drug Administration (FDA) approved pharmaceuticals . Future research may focus on developing new methodologies for oxirane synthesis and incorporation, as well as utilizing the reactivity of oxiranes in the synthesis of complex molecules .
properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNPQMUUHPPOK-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459340 | |
Record name | (S)-(4-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-Fluorophenyl)oxirane | |
CAS RN |
134356-74-4, 134356-73-3 | |
Record name | (2S)-2-(4-Fluorophenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134356-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(4-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(4-Fluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(4-Fluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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